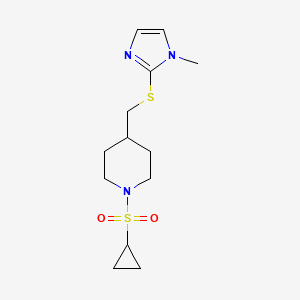

1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(cyclopropylsulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also contains an imidazole ring, which is a key component of many biologically active molecules .

Synthesis Analysis

The synthesis of imidazoles has been a topic of recent research . One method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . Another reported method involves a BF3·Et2O promoted reaction of triazoles and nitriles .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The imidazole ring and the piperidine ring are key structural features. The imidazole ring contains a nitrogen atom and is part of a larger thiomethyl group .Scientific Research Applications

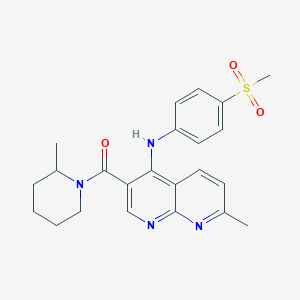

Cyclin-Dependent Kinase Inhibitors

Research has demonstrated the synthesis and application of beta-piperidinoethylsulfides, which undergo oxidation and Cope-type elimination to produce beta-aminoethylsulfones. These compounds, including derivatives linked to phenyl groups at N-2 positions, have been identified as potent inhibitors of cyclin-dependent kinase CDK2, a crucial enzyme in cell cycle regulation. The methodology developed offers potential applications in medicinal chemistry, emphasizing the role of such compounds in cancer therapy and cell cycle control (Griffin et al., 2006).

Antimicrobial Agents

A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and showed promising antimicrobial activity. These compounds were developed through a multi-step synthesis process, highlighting their potential as novel antimicrobial agents. The study included detailed spectral analysis and biological evaluation, indicating the effectiveness of these compounds against various microbial strains, thus contributing to the development of new antimicrobial therapies (Khalid et al., 2016).

Anticancer Activity

Compounds featuring the sulfone moiety and 1,2-dihydropyridines, thiophenes, and thiazoles have been synthesized and evaluated for their anti-breast cancer activity. These novel compounds showed significant activity against the human breast cancer cell line MCF7, with some exhibiting better activity than the reference drug Doxorubicin. This research highlights the therapeutic potential of sulfone-containing compounds in cancer treatment, offering a foundation for further development of effective anticancer agents (Al-Said et al., 2011).

Antidepressant Metabolism

The oxidative metabolism of Lu AA21004, a novel antidepressant, was extensively studied, revealing the involvement of various cytochrome P450 enzymes. This research provides valuable insights into the metabolic pathways of new therapeutic agents, emphasizing the role of enzyme-mediated transformations in drug development and pharmacokinetics. Understanding these metabolic processes is crucial for optimizing the therapeutic efficacy and safety of antidepressants (Hvenegaard et al., 2012).

Antibacterial and Anticancer Agents

The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety were conducted. These compounds were synthesized and screened for their antimicrobial and anticancer activities, demonstrating significant results. The research indicates the potential of these derivatives in developing new therapeutic agents for treating bacterial infections and cancer, contributing to the ongoing search for more effective and safer drugs (Darwish et al., 2014).

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S2/c1-15-9-6-14-13(15)19-10-11-4-7-16(8-5-11)20(17,18)12-2-3-12/h6,9,11-12H,2-5,7-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRDBINOHDALJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2363748.png)

![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)

![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)